"4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile" chemical properties
"4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile" chemical properties
An In-Depth Technical Guide to the Synthesis and Characterization of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile
Abstract
Introduction and Rationale
The benzonitrile moiety is a versatile precursor in organic synthesis and a key structural component in many biologically active compounds.[2] Its derivatives have shown promise as anticancer and antimicrobial agents.[1] The 3,3-diphenylpropylamine scaffold is also prevalent in a range of pharmacologically active molecules, contributing to their lipophilicity and specific receptor interactions. The combination of these two pharmacophores in 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile presents an intriguing target for synthesis and biological evaluation. This guide will provide a predictive analysis of its properties and a detailed methodology for its preparation and characterization.
Predicted Physicochemical Properties
The physicochemical properties of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile can be predicted by examining the properties of its core components: benzonitrile and N-substituted 3,3-diphenylpropylamine.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C23H22N2 | Derived from the chemical structure. |
| Molecular Weight | 326.44 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Many benzonitrile derivatives and N-substituted amines are oils or low-melting solids.[2][3] |
| Melting Point | Expected to be a solid at room temperature. | The related compound bis(3,3-diphenylpropyl)amine hydrochloride has a melting point of 192-194°C.[4] While our target molecule is not a hydrochloride salt, the high degree of substitution and aromaticity suggests a solid state. |
| Boiling Point | > 400 °C | N-methyl-3,3-diphenylpropylamine has a boiling point of 401-403°C.[3] The addition of the benzonitrile group will likely increase the boiling point further. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); poorly soluble in water. | Benzonitrile itself is slightly soluble in water but miscible with many organic solvents.[2][5] The large, nonpolar diphenylpropyl group will further decrease water solubility. |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be high (>3) | The presence of two phenyl groups and a large alkyl chain suggests significant lipophilicity. The LogP of benzonitrile is 1.5.[6] |
Proposed Synthesis via Reductive Amination
The most logical and efficient method for the synthesis of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile is through the reductive amination of 4-cyanobenzaldehyde with 3,3-diphenylpropylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[7][8][9]
Synthesis Workflow
Caption: Workflow for the characterization of the synthesized product.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the diphenyl and benzonitrile rings, a singlet for the benzylic methylene protons, and multiplets for the propyl chain protons.
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¹³C NMR: The carbon NMR spectrum should display signals corresponding to all the unique carbon atoms in the molecule, including the quaternary carbon of the nitrile group (around 118-120 ppm) and the benzylic carbon.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹.
Potential Biological Significance and Applications
While the biological activity of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile has not been reported, its structural motifs suggest several potential areas of investigation. Benzonitrile derivatives have been explored for their potential as:
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Anticancer agents: By targeting key kinases involved in cancer progression. [1]* Antimicrobial agents: Exhibiting activity against a range of pathogens. [1] The diphenylpropylamine moiety is a common feature in compounds targeting various receptors and ion channels in the central nervous system. Therefore, this novel compound could be a candidate for screening in assays related to oncology, infectious diseases, and neuroscience.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile. The proposed reductive amination protocol is based on well-established and reliable chemical transformations. The detailed characterization workflow will enable researchers to confirm the successful synthesis and purity of this novel compound. The exploration of such new chemical entities is vital for the advancement of drug discovery and development.
References
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ChemBK. (2024, April 9). Methyl(3,3-diphenylpropyl)amine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of bis(3,3-diphenylpropyl)amine hydrochloride. Retrieved from [Link]
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